Inositol mono orthoformate
Description
Historical Context of Inositol (B14025) Chemistry and Derivatives
The journey into the world of inositol chemistry began in 1850 when Johanes Joseph Scherer first isolated myo-inositol from muscle tissue. wikipedia.orgbritannica.com This discovery marked the starting point for over a century of research into the structure, function, and chemical derivatization of this important carbocyclic polyol. Initially, inositol was considered a B vitamin, a notion that was later revised upon the discovery that it is synthesized by the human body. wikipedia.orgeuropeanreview.org
The chemical structure of inositols, a family of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, presented a fascinating challenge to early chemists. wikipedia.orgresearchgate.net myo-Inositol is the most abundant and biologically significant isomer. wikipedia.orgresearchgate.netebi.ac.uk A pivotal moment in understanding inositol's role came with the characterization of its phosphorylated derivatives. In 1914, Anderson identified the structure of phytic acid (myo-inositol-1,2,3,4,5,6-hexakis dihydrogen phosphate), a major storage form of phosphorus in plants. europeanreview.org
The development of synthetic methods to selectively modify the hydroxyl groups of inositols was crucial for exploring their biological functions. This led to the creation of a vast array of derivatives, including ethers, esters, and phosphates. The synthesis of inositol-based orthoesters, such as inositol mono orthoformate, emerged from the need for stable protecting groups that could allow for regioselective reactions on the inositol scaffold. researchgate.netcurtin.edu.auacs.org These derivatives have become invaluable tools in the synthesis of complex inositol phosphates and other biologically active molecules. acs.orgrsc.org The stability of the inositol ring, unlike that of sugars like glucose or ribose, makes it an ideal scaffold for building complex organophosphate molecules. mdpi.com
Significance of Cyclic Orthoesters in Organic Synthesis
Cyclic orthoesters are a class of compounds that have carved out an important niche in organic synthesis since the mid-20th century. semanticscholar.org They are formally esters of the unstable orthocarboxylic acids and are characterized by a central carbon atom bonded to three alkoxy groups, often incorporated into a bicyclic or polycyclic system. researchgate.netresearchgate.net Their significance stems from their unique reactivity and stability profile.
One of the primary roles of cyclic orthoesters is as protecting groups for carboxylic acids and diols. researchgate.net They are notably stable under basic and strongly nucleophilic conditions, which is a significant advantage over many other protecting groups. researchgate.net This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected functionality. The orthoester group can then be removed under acidic conditions. acs.org
Furthermore, cyclic orthoesters are versatile synthetic intermediates. acs.org When treated with a Lewis acid, they can form stabilized oxonium ions. acs.org These intermediates can then react with various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. acs.org This reactivity has been widely applied in the synthesis of heterocyclic compounds, including those containing nitrogen, oxygen, and sulfur. semanticscholar.org The central carbon of the orthoester acts as a synthetic equivalent for a "RC3+" cation, which can be introduced between two heteroatoms in a condensation reaction. semanticscholar.org Their application extends to the synthesis of natural products and other complex organic molecules. rsc.org For instance, myo-inositol orthoformate has been used as a key intermediate in the synthesis of various inositol phosphates and even other inositol isomers like scyllo-inositol. rsc.orgnih.gov
Structural Features and Nomenclature of this compound
This compound is a specific cyclic orthoester derived from myo-inositol. Its structure is a rigid, caged framework where a methylidyne group (CH) bridges three of the hydroxyl groups of the myo-inositol ring. Specifically, it is the 1,3,5-orthoformate of myo-inositol. acs.orgchemicalbook.com This arrangement locks the cyclohexane (B81311) ring into a specific conformation.
The systematic IUPAC name for this compound can vary depending on the nomenclature system used, but a common designation is 2,4,10-trioxatricyclo[3.3.1.1³,⁷]decane-6,8,9-triol. chemicalbook.com It is also frequently referred to by several synonyms in chemical literature and commercial catalogs.
The formation of the orthoformate from myo-inositol involves a reaction with an orthoformate ester, such as triethyl orthoformate or trimethyl orthoformate, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO) with an acid catalyst. chemsrc.comtandfonline.com This reaction creates a tricyclic system, rendering the remaining free hydroxyl groups (at positions 2, 4, and 6) available for further selective chemical modification. acs.orgunimi.it The acid-catalyzed hydrolysis of myo-inositol 1,3,5-orthoformates is a key reaction, as it can be controlled to achieve regioselective outcomes, providing access to specific acylated inositol derivatives that are valuable precursors for biologically active molecules. acs.org
Below are tables detailing the chemical identifiers and physical properties of myo-Inositol mono orthoformate.
Table 1: Chemical Identifiers for myo-Inositol Mono Orthoformate
| Identifier | Value |
|---|---|
| Chemical Name | 1,3,5-O-Methylidyne-myo-inositol |
| Synonyms | myo-Inositol monoorthoformate, myo-Inositol 1,3,5-orthoformate |
| CAS Number | 98510-20-4 chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₇H₁₀O₆ chemicalbook.comsigmaaldrich.comguidechem.com |
| Molecular Weight | 190.15 g/mol chemicalbook.comsigmaaldrich.comguidechem.com |
| MDL Number | MFCD00134292 chemicalbook.comsigmaaldrich.com |
| PubChem CID | 55250673 guidechem.com |
Table 2: Physical Properties of myo-Inositol Mono Orthoformate
| Property | Value |
|---|---|
| Physical Form | Solid, White to Off-White Crystalline chemicalbook.comguidechem.com |
| Melting Point | 260 °C (decomposes) chemicalbook.comchemsrc.comsigmaaldrich.com |
| Boiling Point (Predicted) | 469.7 ± 45.0 °C guidechem.com |
| Density (Predicted) | 1.836 ± 0.06 g/cm³ chemsrc.comguidechem.com |
| Solubility | Slightly soluble in methanol (B129727) and water chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(4S,6R)-2,9,10-trioxatricyclo[5.2.1.03,8]decane-4,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-1-2(9)4-6-5(3(1)10)12-7(11-4)13-6/h1-10H/t1?,2-,3+,4?,5?,6?,7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXHBBXQFNRUAE-XKJLXWSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C2C3C(C1O)OC(O2)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1(C([C@@H](C2C3C1OC(O2)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies of Inositol Mono Orthoformate
Established Synthetic Pathways from Myo-Inositol Precursors
The principal and most established method for synthesizing inositol (B14025) mono orthoformate involves the direct reaction of myo-inositol with an orthoesterification reagent. semanticscholar.orgkoreascience.kr This pathway leverages the inherent reactivity of the hydroxyl groups of myo-inositol to form a cyclic orthoformate structure, which simultaneously protects three of the six hydroxyl groups. semanticscholar.orgrsc.org This protection is a crucial step, enabling selective modifications at the remaining free hydroxyl positions. nih.govrsc.org
Utilization of Orthoesterification Reagents
The most commonly employed orthoesterification reagents for this transformation are trialkyl orthoformates, such as triethyl orthoformate or trimethyl orthoformate. koreascience.krcncb.ac.cn The reaction is typically carried out in a suitable solvent, often a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction. koreascience.krnih.gov The choice of the orthoester reagent can influence the reaction conditions and the subsequent work-up procedures. For instance, using triethyl orthoformate in the presence of an acid catalyst is a well-documented method for preparing myo-inositol 1,3,5-orthoformate. cncb.ac.cnnih.gov
The reaction proceeds through the acid-catalyzed reaction of myo-inositol with the trialkyl orthoformate. rsc.org This process leads to the formation of the 1,3,5-orthoformate, a stable cyclic structure. semanticscholar.org The formation of this specific isomer is favored due to the stereochemistry of myo-inositol, where the 1, 3, and 5 hydroxyl groups are in a favorable axial-equatorial-axial arrangement for cyclization.
Catalyst Systems for Optimized Formation
Acid catalysts are essential for promoting the orthoesterification reaction. Traditionally, homogeneous acid catalysts like para-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA) have been widely used. rsc.org These catalysts effectively facilitate the reaction between myo-inositol and the orthoester reagent. However, a significant drawback of these homogeneous catalysts is the difficulty in their removal from the water-soluble product mixture, often necessitating complex purification steps. rsc.org
To address this challenge, heterogeneous catalyst systems have been developed. One notable example is the use of H2SO4-silica, a solid-supported acid catalyst. rsc.org This catalyst offers a significant advantage as it can be easily removed from the reaction mixture by simple filtration, simplifying the work-up process and making the synthesis more efficient and environmentally friendly. rsc.orgresearchgate.net The use of such solid-supported catalysts represents a key optimization in the formation of inositol mono orthoformate. Furthermore, catalyst systems involving ytterbium triflate (Yb(OTf)3) have been explored for the desymmetrization of myo-inositol 1,3,5-orthoformate, showcasing the ongoing efforts to achieve higher selectivity in inositol chemistry. nih.gov
Advancements in Synthetic Protocols and Yield Optimization
Continuous research has led to significant advancements in the synthetic protocols for this compound, with a primary focus on improving reaction yields and simplifying procedures. Optimization strategies often involve adjusting reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. For example, it has been demonstrated that conducting the reaction in a rotary evaporator under reduced pressure can favor the formation of myo-inositol orthoesters in excellent yields. rsc.org
Another area of advancement is the development of one-pot procedures that minimize the need for intermediate purification steps. For instance, a convenient high-yielding method for the preparation of myo-inositol 1,3,5-orthoformate without the need for chromatography has been reported. cncb.ac.cnnih.gov This method involves the direct treatment of myo-inositol with triethyl orthoformate, followed by isolation procedures that avoid chromatographic separation. cncb.ac.cn Researchers have also focused on scaling up the synthesis to produce gram quantities of the desired product, which is crucial for its use as a versatile intermediate in further synthetic applications. unimi.itresearchgate.net The optimization of reaction conditions, such as the use of specific bases like pyridine (B92270) or sodium hydride, has also been shown to control the regioselectivity of subsequent reactions on the inositol orthoformate core. nih.gov
Emerging Green Chemistry Approaches to this compound Synthesis
In line with the growing emphasis on sustainable chemistry, emerging green chemistry approaches are being applied to the synthesis of this compound. A key development in this area is the use of eco-friendly and reusable heterogeneous catalysts, such as H2SO4-silica. rsc.orgresearchgate.net This solid-supported catalyst not only simplifies the product purification process but also reduces the generation of acidic waste, contributing to a more environmentally benign synthesis. rsc.org
The principle of atom economy is also being addressed by developing more efficient one-pot syntheses that reduce the number of steps and the amount of waste generated. cncb.ac.cn The use of formic acid as a reagent for the didehydroxylation of polyols, which can proceed through an orthoester-type intermediate, also points towards the exploration of more sustainable reagents and reaction pathways in polyol chemistry. escholarship.org While not directly a synthesis of this compound, this research highlights the trend towards using greener reagents in related chemical transformations. The development of synthetic routes that minimize the use of hazardous solvents and reagents is an ongoing goal in this field.
Chemical Reactivity and Transformation of Inositol Mono Orthoformate
Regioselective Functionalization and Derivatization Strategies
The strategic modification of myo-inositol 1,3,5-orthoformate hinges on the ability to selectively target one or more of its three free hydroxyl groups (C-2, C-4, and C-6). The inherent differences in the reactivity of the axial 2-OH group versus the enantiotopic equatorial 4-OH and 6-OH groups provide a basis for this selectivity. Researchers have developed methods to achieve selective functionalization at the C-2 position, the C-4/C-6 positions, or even to differentiate between the C-4 and C-6 positions through asymmetric synthesis. researchgate.net These strategies include acid-catalyzed ring-opening reactions and selective alkylation or acylation under various catalytic conditions.
The orthoester moiety is susceptible to cleavage under acidic conditions. Acid-catalyzed hydrolysis of myo-inositol 1,3,5-orthoformate can lead to the partial or complete removal of the protecting group. nih.govacs.org Unlike other myo-inositol orthoesters, such as the orthoacetate or orthobenzoate, the ring-opening of the orthoformate does not typically yield a stable acylated inositol (B14025) derivative. nih.gov This is because the intermediate formate (B1220265) ester that is presumably generated is highly susceptible to further cleavage under the acidic reaction conditions. nih.govacs.org
Direct control of the esterification position via acid-catalyzed hydrolysis is challenging with myo-inositol 1,3,5-orthoformate due to the instability of the formate ester intermediate. nih.govacs.org However, the mechanism governing the regioselectivity in related orthoesters provides critical insight. For myo-inositol 1,3,5-orthoesters like orthoacetate and orthobenzoate, acid hydrolysis exclusively affords the corresponding 2-O-acyl myo-inositol products. nih.govacs.orgnih.gov This remarkable selectivity is rationalized by the formation of a kinetically favored, bridged intermediate. acs.org
Control over the esterification position on the inositol orthoformate scaffold is more effectively achieved through acylation reactions under basic or Lewis acidic conditions, rather than through acid-catalyzed ring opening. For instance, by modulating the stoichiometry of the base used, one can direct acylation to different positions. The use of one equivalent of a base like sodium hydride for acylation results in the formation of the C-4 (or C-6) ester exclusively. researchgate.netncl.res.in In contrast, using two or more equivalents of the base leads to the exclusive formation of the C-2 ester, which is attributed to an unusual 1,3 acyl migration from the C-4 oxygen to the C-2 oxygen under these conditions. ncl.res.in
The stereochemical outcome of the acid-catalyzed ring opening of myo-inositol 1,3,5-orthoesters (other than the orthoformate) is dictated by the formation of a specific cationic intermediate. nih.gov The reaction proceeds through the initial formation of a 1,3-bridged dioxanylium ion, which rapidly rearranges to a more stable 1,2-bridged dioxolanylium ion intermediate. nih.govacs.org This five-membered ring intermediate is observed by NMR spectroscopy and is key to the reaction's regioselectivity. nih.govnih.gov The structure of this intermediate ensures that the subsequent nucleophilic attack by water occurs at the C-1 position, leading to the exclusive formation of the thermodynamically less stable axial 2-O-acyl product. acs.org This stereoelectronic control provides a reliable method for synthesizing 2-O-acylated inositols from orthoester precursors like orthoacetate and orthobenzoate. nih.gov
Selective alkylation and acylation of the free hydroxyl groups of myo-inositol 1,3,5-orthoformate are powerful strategies for creating asymmetrically substituted inositol derivatives. The choice of catalyst and reaction conditions allows for precise control over which hydroxyl group is functionalized.
The C-4 and C-6 hydroxyl groups of myo-inositol 1,3,5-orthoformate are chemically equivalent in an achiral environment (enantiotopic). They can be differentiated using chiral catalysts or reagents in a process known as desymmetrization. Ytterbium triflate (Yb(OTf)₃) has emerged as a highly effective Lewis acid catalyst for this purpose. nih.govsinica.edu.tw It catalyzes the highly regioselective acylation of the orthoformate at the 4-O/6-O positions. nih.govrsc.org
In a key application, the Yb(OTf)₃-catalyzed reaction of myo-inositol 1,3,5-orthoformate with a proline-based chiral anhydride (B1165640) as an acylating agent achieves the desymmetrization of the enantiotopic hydroxyl groups. nih.gov This catalytic system enables the selective synthesis of a variety of chiral inositol phosphates, including the important secondary messenger myo-inositol 1,4,5-trisphosphate. nih.gov An asymmetric example using (-)-camphanic anhydride as the desymmetrization agent has also been demonstrated to provide the 6-O-acylated compound. rsc.org
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) of 4(6)-O-Benzoyl Product |
|---|---|---|---|---|
| 1 | Yb(OTf)₃ (1) | 1,4-Dioxane | 12 | 94 |
| 2 | Sc(OTf)₃ (1) | 1,4-Dioxane | 12 | 91 |
| 3 | La(OTf)₃ (1) | 1,4-Dioxane | 12 | 85 |
| 4 | Yb(OTf)₃ (1) | DMF | 24 | 81 |
| 5 | None | 1,4-Dioxane | 24 | 0 |
The core reactivity of the orthoformate group is defined by the electrophilic nature of its central carbon atom, making it susceptible to nucleophilic attack. researchgate.net This reactivity is significantly enhanced under acidic conditions. Protonation of one of the orthoformate's oxygen atoms creates a good leaving group (an alcohol), which facilitates the cleavage of a carbon-oxygen bond upon attack by a nucleophile. nih.gov This fundamental mechanism of nucleophilic addition underlies the acid-catalyzed ring-opening reactions. nih.govresearchgate.net While water acts as the nucleophile during hydrolysis, other nucleophiles can also participate, leading to different transformation pathways for the inositol scaffold.
Oxidation and Reduction Pathways of Inositol Mono Orthoformate Intermediates
The rigid adamantane-like structure of inositol orthoformates provides a unique scaffold for selective chemical transformations, including oxidation and reduction reactions at the unprotected hydroxyl groups. These reactions are crucial for accessing various inositol isomers and derivatives. indianchemicalsociety.com
A notable example involves the synthesis of scyllo-inositol from myo-inositol 1,3,5-orthoformate. nih.gov In this pathway, the orthoformate is first selectively benzoylated at the equatorial 2-hydroxyl group. The remaining axial hydroxyls at the C-4 and C-6 positions are then tosylated. After selective debenzoylation to free the 2-hydroxyl group, a Swern oxidation is performed to convert the alcohol into a ketone. nih.gov This ketone intermediate is then stereoselectively reduced using sodium borohydride (B1222165), which results in the inversion of stereochemistry at the C-2 position, yielding the scyllo-inositol derivative. nih.gov This sequence highlights how the orthoformate group can guide a series of oxidation and reduction steps to achieve a specific stereochemical outcome.
Furthermore, the cleavage of the orthoester ring itself can be achieved using reducing agents. acs.org This reductive cleavage offers an alternative to acid hydrolysis for deprotection and can lead to different patterns of hydroxyl group availability, enhancing the synthetic utility of the orthoformate intermediate. acs.orgnih.gov
Table 1: Oxidation-Reduction Sequence for Stereochemical Inversion
| Step | Reactant | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | (myo-Inositol 4,6-di-O-tosyl-1,3,5-orthoformate)-2-ol | (COCl)₂, DMSO, Et₃N (Swern Oxidation) | (scyllo-Inosose 4,6-di-O-tosyl-1,3,5-orthoformate) | Oxidation of C-2 hydroxyl to a ketone. nih.gov |
| 2 | (scyllo-Inosose 4,6-di-O-tosyl-1,3,5-orthoformate) | Sodium borohydride (NaBH₄) | (scyllo-Inositol 4,6-di-O-tosyl-1,3,5-orthoformate) | Stereoselective reduction to the axial alcohol. nih.gov |
This compound as a Versatile Protecting Group in Multistep Synthesis
myo-Inositol 1,3,5-orthoformate is a widely utilized intermediate in the synthesis of complex inositol derivatives, particularly inositol phosphates. acs.orgnih.gov Its primary advantage lies in its ability to simultaneously protect three alternating hydroxyl groups (O-1, O-3, and O-5) in a single step. This leaves the remaining hydroxyl groups at the C-2, C-4, and C-6 positions available for further chemical manipulation. acs.orgnih.gov The formation of this rigid tricyclic orthoester from myo-inositol is efficient and often proceeds in high yield without the need for extensive chromatographic purification, making it a practical starting point for large-scale syntheses. indianchemicalsociety.comnih.govsemanticscholar.org
The stability of the orthoformate group allows for a wide range of subsequent reactions to be performed on the free hydroxyls. semanticscholar.org Unlike other orthoesters such as orthoacetates or orthobenzoates, acid hydrolysis of the orthoformate group can completely remove the protecting moiety, as the intermediate formate ester is readily cleaved under acidic conditions. acs.orgnih.gov This contrasts with orthoacetates, for example, which leave behind an acetate (B1210297) group that can be prone to migration. acs.org This clean deprotection makes the orthoformate a "traceless" protecting group, which is highly desirable in multistep synthesis.
Orthogonal Protection Strategies Facilitated by Orthoformate Adducts
The use of myo-inositol orthoformate is a cornerstone of orthogonal protection strategies in inositol chemistry. researchgate.net Orthogonal protection involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific functional groups within a molecule. mdpi.com
After forming the 1,3,5-orthoformate, the three remaining hydroxyl groups (one equatorial at C-2 and two axial at C-4 and C-6) exhibit different reactivity, enabling their selective functionalization. semanticscholar.orgresearchgate.net For instance, the C-2 hydroxyl can be selectively acylated or benzoylated, while the C-4 and C-6 hydroxyls can be simultaneously protected with other groups. nih.gov This differential reactivity allows for a programmed sequence of protection and deprotection steps. The orthoformate group itself is stable under conditions used to apply and remove many other common protecting groups (e.g., benzyl (B1604629) ethers, silyl (B83357) ethers, tosylates), but it is selectively cleaved under acidic hydrolysis. nih.govacs.org This orthogonality is fundamental for the synthesis of asymmetrically substituted inositol derivatives and complex phosphoinositols. indianchemicalsociety.comresearchgate.net It is even possible to achieve sequential release of the three hydroxyl groups protected by the orthoester. indianchemicalsociety.com
Reactivity of Protected Hydroxyl Groups Adjacent to the Orthoformate
The formation of the myo-inositol 1,3,5-orthoformate leaves the hydroxyl groups at positions C-2, C-4, and C-6 available for reaction. acs.org The reactivity of these groups is influenced by their stereochemical environment; the C-2 hydroxyl is equatorial, while the C-4 and C-6 hydroxyls are axial. semanticscholar.org This structural difference leads to distinct chemical reactivity, which can be exploited for regioselective modifications.
For example, the equatorial C-2 hydroxyl group can be selectively benzoylated. nih.gov Subsequently, the two remaining axial hydroxyls at C-4 and C-6 can be functionalized, for instance, by tosylation. nih.gov These reactions demonstrate that the orthoformate structure does not render the adjacent hydroxyls inert; rather, it sets up a predictable pattern of reactivity that chemists can harness. The ability to perform transformations like Swern oxidation on the C-2 hydroxyl after protecting the C-4 and C-6 positions further underscores the utility of this intermediate in complex synthetic pathways. nih.gov
Table 2: Regioselective Reactions of myo-Inositol Orthoformate
| Position(s) | Hydroxyl Type | Example Reaction | Reagents | Reference |
|---|---|---|---|---|
| C-2 | Equatorial | Benzoylation | Benzoyl chloride, NaH, DMF | nih.gov |
| C-4, C-6 | Axial | Tosylation | Tosyl chloride, Pyridine (B92270) | nih.gov |
Mechanistic Investigations of this compound Transformations
Mechanistic studies, primarily focused on the acid-catalyzed hydrolysis of myo-inositol orthoesters, have provided significant insights into their reactivity. acs.org While much of the detailed work has been on orthoacetate and orthobenzoate analogues due to their tendency to leave a stable acyl group, the principles apply to the orthoformate as well. acs.orgnih.gov The key difference with the orthoformate is that the resulting formate ester intermediate is unstable under the reaction conditions and is completely hydrolyzed. acs.org These investigations utilize techniques like NMR spectroscopy to observe reaction intermediates directly. acs.orgnih.gov
Proposed Reaction Intermediates and Transition States
The acid hydrolysis of myo-inositol 1,3,5-orthoesters with an unprotected C-2 hydroxyl group is proposed to proceed through cyclic carbocation intermediates. acs.org The reaction is initiated by protonation of one of the orthoester oxygen atoms. This is followed by the formation of a six-membered 1,3-bridged dioxanylium ion. acs.orgnih.gov This intermediate is then believed to rearrange to a more stable five-membered 1,2-bridged dioxolanylium ion. acs.orgnih.gov
This 1,2-bridged intermediate is crucial as it rationalizes the high regioselectivity observed in the hydrolysis of related orthoesters (orthoacetates and orthobenzoates), which exclusively yield the 2-O-acyl product. acs.org The structure of this dioxolanylium ion has been confirmed by ¹H and ¹³C NMR spectroscopy in studies on orthobenzoate derivatives, showing characteristic downfield shifts for the H-1 and H-2 protons and the carbocation carbon. acs.org The stability of this intermediate is influenced by the substituent on the orthoester carbon; phenyl groups (from orthobenzoates) provide more stabilization than methyl groups (from orthoacetates), making the intermediate easier to observe. acs.org The transition states leading to these intermediates are thought to be influenced by steric strain, which dictates the preferred pathway of ring opening. acs.org
Influence of Catalysis on Reaction Pathways
Catalysis is central to both the formation and transformation of this compound. The synthesis of the orthoformate itself typically requires an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent like DMF at elevated temperatures. acs.orgnih.gov The catalyst facilitates the reaction between myo-inositol and a trialkyl orthoformate.
Similarly, the cleavage (hydrolysis) of the orthoformate is catalyzed by acid. acs.org The type and concentration of the acid can control the extent of the reaction. For instance, treatment with aqueous trifluoroacetic acid (TFA) leads to the rapid and complete removal of the orthoformate group. acs.org The catalytic cycle for hydrolysis involves protonation of the orthoester, formation of the intermediate carbocations, and subsequent nucleophilic attack by water. acs.org In other transformations, the choice of base can influence regioselectivity during acylation of the free hydroxyls. For example, acylation in the presence of sodium hydride shows different selectivity compared to reactions using organic bases like pyridine or triethylamine, which can deprotonate different hydroxyl groups based on their acidity and steric accessibility. semanticscholar.org Furthermore, metal trifluoromethanesulfonates have been investigated as catalysts for the regioselective acylation of myo-inositol 1,3,5-orthoformate. researchgate.net
Synthesis of Inositol Mono Orthoformate Derivatives and Analogues
Access to Optically Active Inositol (B14025) Derivatives through Chiral Resolution or Asymmetric Synthesis
The biological activity of inositol phosphates is often stereospecific, necessitating synthetic routes that can deliver enantiomerically pure compounds. Methodologies leveraging inositol mono orthoformate have proven instrumental in achieving this goal through both chiral resolution and asymmetric synthesis.
Enantioselective Methodologies Utilizing Orthoformate Precursors
A significant breakthrough in the synthesis of chiral inositol phosphates involves the desymmetrization of myo-inositol 1,3,5-orthoformate. nih.gov One such method employs a ytterbium triflate (Yb(OTf)₃)-catalyzed reaction with a proline-based chiral anhydride (B1165640) as an acyl precursor. nih.gov This catalytic system can regioselectively distinguish between the enantiotopic hydroxyl groups of the orthoformate, facilitated by a chiral auxiliary. nih.gov This key step generates a protected chiral myo-inositol derivative, providing a unified approach to various inositol phosphates, including the crucial second messenger, myo-inositol 1,4,5-trisphosphate. nih.gov
Another strategy involves the resolution of racemic myo-inositol 1,3,5-orthoformate. researchgate.net This has been achieved by converting the triol into diastereomers through a reaction with (S)-O-acetylmandeloyl chloride. researchgate.net Optimization of the reaction conditions can lead to a favorable diastereomeric ratio, and the diastereomers can then be separated chromatographically. researchgate.net The absolute configuration of these separated diastereomers can be confirmed by converting them into known chiral inositol derivatives. researchgate.net
Furthermore, peptide-catalyzed enantioselective phosphorylation has emerged as a powerful tool. nih.gov A tetrazole-functionalized peptide, in the presence of molecular sieves, can act as an enantioselective catalyst for phosphite (B83602) transfer. nih.gov This method has been successfully applied to the synthesis of D-myo-inositol-6-phosphate, where a highly selective kinetic resolution of a protected inositol monophosphate is a key step. nih.gov
Preparation of Chiral Inositol Building Blocks
The resolution of racemic 4-O-allyl-myo-inositol-1,3,5-orthoesters as their diastereomeric dicamphanates through crystallization is a practical method for obtaining chiral building blocks on a gram scale. acs.orgncl.res.in This technique has been successfully applied to myo-inositol orthoacetate, orthoformate, and orthobenzoate derivatives, yielding crystals of high purity. acs.orgncl.res.in The configuration of these diastereomers has been unequivocally established through their conversion to known chiral myo-inositol derivatives and by single-crystal X-ray analysis. acs.orgncl.res.in
Similarly, the resolution of racemic 4-O-benzyl 6-O-tosyl myo-inositol 1,3,5-orthoformate has been accomplished on a multigram scale using preferential crystallization, which is a more scalable and environmentally friendly separation method. researchgate.net The separated enantiomers are valuable precursors for synthesizing other important chiral inositol derivatives. researchgate.net
Enzyme-catalyzed resolutions also offer an efficient route to chiral inositol intermediates. For instance, the lipase (B570770) from Candida antarctica can selectively acetylate the L-enantiomer of racemic 2,6-di-O-benzyl-myo-inositol, leaving the D-enantiomer untouched. tandfonline.com This enzymatic resolution provides optically pure building blocks for the synthesis of both natural D-Ins(1,3,4,5)P₄ and unnatural L-Ins(1,3,4,5)P₄. tandfonline.com
Preparation of Phosphorylated Inositol Species and Their Analogues
The synthesis of phosphorylated inositols, which are central to cellular signaling, has been greatly advanced by strategies that employ inositol orthoformate intermediates. These methods allow for precise control over the placement of phosphate (B84403) groups on the inositol ring.
Total Synthesis of Myo-Inositol Phosphates via Orthoformate Intermediates
The total synthesis of several biologically important myo-inositol phosphates has been achieved through the use of myo-inositol orthoformate. rsc.org Novel and selective alkylations of this key intermediate have led to the preparation of a series of protected myo-inositol derivatives. rsc.org These protected intermediates have been instrumental in the efficient total syntheses of myo-inositol 2-phosphate, myo-inositol 4-phosphate, myo-inositol 1,3-bisphosphate, and myo-inositol 1,3,4,5-tetrakisphosphate. rsc.org This approach represented the first total synthesis of the latter two important natural metabolites. rsc.org
The versatility of myo-inositol orthoformate is further demonstrated in the synthesis of phosphatidylinositol phosphate (PIP) analogues. researchgate.net Key core intermediates for the synthesis of the entire family of PIPs can be obtained from myo-inositol orthoformate through regioselective cleavages and a resolution-protection process. researchgate.net
A conformationally restricted cyclic phosphate analogue of inositol 1,4,5-trisphosphate has also been synthesized starting from myo-inositol orthoformate. ox.ac.uk The synthesis involved the preparation of a protected inosose in two steps, followed by a series of protection, deprotection, and phosphorylation steps to yield the target cyclic phosphate. ox.ac.uk
Regioisomeric Control in Inositol Phosphate Synthesis
Achieving regioisomeric control is paramount in the synthesis of inositol polyphosphates. The orthoformate protecting group strategy provides a powerful means to achieve this control. For example, the synthesis of all twelve possible regioisomers of scyllo-inositol phosphate was accomplished for the first time starting from a myo-inositol derivative. nih.gov The key transformation involved the stereoinversion of myo-inositol to scyllo-inositol, followed by the generation of various scyllo-inositol benzoate (B1203000) intermediates through benzoyl migration or random benzoylation, which were then phosphorylated. nih.gov
The regioselective opening of myo-inositol 1,3,5-orthoesters (excluding orthoformates) via acid hydrolysis exclusively yields the corresponding 2-O-acyl myo-inositol products. nih.govacs.org This occurs through a 1,2-bridged dioxolanylium ion intermediate. nih.govacs.org These C-2 substituted derivatives are valuable precursors for the efficient synthesis of 2-O-acyl inositol 1,3,4,5,6-pentakisphosphates and myo-inositol 1,3,4,5,6-pentakisphosphate. nih.govacs.org
Synthesis of Various Inositol Isomers and Related Cyclitol Structures
The utility of this compound extends beyond the myo-isomer to the synthesis of other inositol isomers and related cyclitol structures. A convenient, high-yielding method for the preparation of scyllo-inositol and its orthoformate from myo-inositol has been described, which avoids chromatographic purification. researchgate.netnih.gov The process involves the conversion of myo-inositol 1,3,5-orthoformate to a 4,6-di-O-tosyl derivative, followed by Swern oxidation and subsequent sodium borohydride (B1222165) reduction to afford the scyllo-inositol derivative with excellent yield. nih.gov
Conversion to Scyllo-Inositol and Other Stereoisomers
The strategic use of this compound as a starting material provides a powerful platform for the synthesis of various inositol stereoisomers, most notably scyllo-inositol. This approach is advantageous due to the use of inexpensive starting materials and the ability to produce significant quantities of the target isomer. nih.gov
A well-established method for converting myo-inositol to scyllo-inositol proceeds through the orthoformate derivative. nih.govnih.gov The synthesis begins with the preparation of myo-inositol 1,3,5-orthoformate, a step that can be accomplished without the need for chromatographic purification. nih.gov The remaining free hydroxyl groups at positions 2, 4, and 6 are then available for further functionalization.
The key transformation involves the inversion of the stereochemistry at the C-2 position of the myo-inositol ring. A common strategy to achieve this is outlined below:
Selective Protection: The equatorial hydroxyl group at C-2 of myo-inositol orthoformate is selectively protected, often with a benzoyl group, yielding 2-O-benzoyl-myo-inositol 1,3,5-orthoformate. nih.gov
Further Protection: The remaining hydroxyl groups at C-4 and C-6 are then protected, for example, by tosylation. nih.govnih.gov
Deprotection and Oxidation: The benzoyl group at C-2 is selectively removed, followed by oxidation of the now-free hydroxyl group to a ketone (an inosose). Swern oxidation is a frequently employed method for this step. nih.govnih.gov
Stereoselective Reduction: The crucial step is the reduction of the ketone. Using a hydride reducing agent like sodium borohydride leads to the formation of the axial hydroxyl group characteristic of the scyllo-isomer with high stereoselectivity. nih.gov
This general strategy, involving the formation of an inosose intermediate from a protected myo-inositol derivative followed by stereoselective reduction, is a versatile approach for accessing other inositol stereoisomers as well. For instance, syntheses of epi-inositol, allo-inositol, muco-inositol, neo-inositol, and racemic chiro-inositol have been achieved from myo-inositol via conduritol intermediates, which can be derived from appropriately protected myo-inositol precursors. nih.gov
Preparation of O- and C-Methyl Inositols
myo-Inositol 1,3,5-orthoformate also serves as a key intermediate in the synthesis of various O- and C-methylated inositols. These derivatives are valuable for studying the biological roles of methylated inositols. researchgate.net
A general approach involves the selective protection of one or two of the free hydroxyl groups of myo-inositol orthoformate, typically as tosylates. These mono- or di-tosylated intermediates are then used for the introduction of methyl groups. For example, the syntheses of D- and L-ononitol, D- and L-laminitol, mytilitol, and scyllo-inositol methyl ether have been successfully accomplished starting from myo-inositol. researchgate.net
Theoretical and Computational Studies of Inositol Mono Orthoformate
Conformational Analysis and Molecular Dynamics Simulations of Orthoformate Adducts
MD simulations allow for the examination of the dynamic behavior of molecules over time, providing a picture of the accessible conformations and the transitions between them. For instance, simulations can reveal how the substitution of different functional groups on the remaining free hydroxyls (at positions 2, 4, and 6) affects the puckering of the cyclohexane (B81311) chair and the orientation of the substituents. koreascience.krnih.gov These simulations have shown that even minor changes to the substituents can lead to significant alterations in the molecule's three-dimensional structure, which in turn governs its reactivity. researchgate.net
In one study, the conformation of a mixed ester of myo-inositol orthoformate was investigated using both ¹H NMR spectroscopy and computational methods. The results indicated a specific chair conformation where the aromatic ester groups were held in close proximity, with a calculated inter-centroid distance of approximately 3.9 Å. researchgate.net This pre-organized structure is a direct consequence of the conformational constraints imposed by the orthoformate group.
Molecular dynamics simulations have also been used to study the interaction of orthoformate adducts with other molecules and their behavior in different environments, such as at a water-chloroform interface. nih.gov These studies are crucial for understanding how these molecules might behave in biological systems or in various solvent conditions. The insights gained from conformational analysis and MD simulations are fundamental for designing new inositol (B14025) orthoformate derivatives with specific desired properties.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving inositol mono orthoformate. These calculations provide detailed information about the electronic structure of molecules and the energetics of reaction pathways.
One area where quantum chemistry has been particularly insightful is in understanding the regioselective opening of myo-inositol orthoesters. acs.org DFT calculations can be used to model the transition states of competing reaction pathways, allowing researchers to predict which products are likely to form under specific conditions. For example, in the synthesis of carbasugar derivatives from myo-inositol, DFT calculations were used to understand the differing reaction selectivities of methoxy (B1213986) olefin derivatives of orthoester-protected myo-inositols. rsc.org The calculations revealed that the regioselectivity of the orthoester cleavage is influenced by the geometry of the methoxy olefin and the nature of the substituents. rsc.orgrsc.org
These computational studies have shown that electrostatic effects play a significant role in directing the outcome of these reactions. rsc.org By analyzing the charge distribution and orbital interactions in the transition states, chemists can gain a deeper understanding of the factors that control the reaction's regioselectivity. This knowledge is crucial for the rational design of synthetic strategies to produce specific, desired isomers of inositol derivatives.
Furthermore, quantum chemical calculations have been used to compare the stability of intermediates in the acid-catalyzed hydrolysis of different myo-inositol orthoesters. acs.org For instance, the dioxolanylium ion intermediate formed from myo-inositol orthobenzoate was found to be more stable than the corresponding intermediate from myo-inositol orthoacetate, which was consistent with experimental observations. acs.org
Table 1: Theoretical Methods in the Study of this compound
| Computational Method | Application | Key Findings | References |
|---|---|---|---|
| Molecular Dynamics (MD) | Conformational analysis of orthoformate adducts | Revealed how substituent changes alter molecular conformation and reactivity. | koreascience.krnih.govresearchgate.net |
| ¹H NMR Spectroscopy & Computational Studies | Conformational assessment of a mixed ester | Determined the inter-centroid distance between aromatic groups to be ~3.9 Å. | researchgate.net |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Explained the regioselectivity of orthoester cleavage based on electrostatic effects and transition state stability. | acs.orgrsc.orgrsc.org |
Structure-Reactivity Relationship Predictions and Design Principles for New Derivatives
The integration of conformational analysis and quantum chemical calculations allows for the prediction of structure-reactivity relationships and the formulation of design principles for new derivatives of this compound. By understanding how the three-dimensional structure and electronic properties of a molecule influence its reactivity, chemists can design new compounds with tailored functionalities.
For example, studies on the solid-state reactivity of acylated inositol orthoformate derivatives have shown that the pre-organization of molecules in the crystal lattice is crucial for reactivity. ijfans.orgiucr.org Structure correlation studies suggest that for a reaction to occur, the electrophile and nucleophile must be positioned in a specific orientation, close to a tetrahedral angle, at a distance of about 3 Å. iucr.org This pre-organization is often achieved through hydrogen bonding, which creates a helical self-assembly of the molecules. iucr.org
Computational modeling can be used to predict the crystal packing of new derivatives, allowing for the design of molecules that are pre-disposed to react in the solid state. This approach has been used to study the effect of different acyl groups on the molecular organization and reactivity of di-acylated inositol orthoformate derivatives. ijfans.org
Furthermore, the insights gained from mechanistic studies can be used to design derivatives that favor a particular reaction pathway. For instance, by understanding the electronic effects of different substituents on the regioselectivity of orthoester cleavage, it is possible to design a starting material that will selectively yield a desired product. rsc.orgrsc.org This predictive capability is a powerful tool for synthetic chemists, as it can save significant time and resources by avoiding trial-and-error approaches.
The ability to computationally screen potential derivatives for their likely conformations and reactivities is a key aspect of modern drug discovery and materials science. As computational methods continue to improve in accuracy and efficiency, their role in the design of novel inositol-based compounds is expected to grow.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| myo-Inositol |
| myo-Inositol Orthoacetate |
| myo-Inositol Orthobenzoate |
| Triethyl Orthoformate |
| Benzoyl Chloride |
| Benzyl (B1604629) Bromide |
| Silver(I) Oxide |
| Isobutylamine |
| Trifluoroacetic Acid |
| 2-O-tert-Butyldimethylsilyl-4,6-bispyrenoyl-myo-inositol-1,3,5-orthoformate |
| 2-O-tert-Butyldimethylsilyl-4-[(4-dimethylamino)benzoyl]-6-pyrenoyl-myo-inositol-1,3,5-orthoacetate |
The Role of this compound in Chemical Biology and Glycobiology
This compound, specifically myo-inositol 1,3,5-orthoformate, serves as a pivotal intermediate in synthetic organic chemistry. Its unique structure, where three of the six hydroxyl groups of myo-inositol are protected simultaneously within a cyclic orthoester, provides a strategic advantage for chemists. acs.orgresearchgate.net This single-step protection leaves the hydroxyl groups at the C-2, C-4, and C-6 positions available for further, selective modification. acs.orggoogle.com This capability has made it an invaluable tool in various fields of advanced life science research, particularly in the synthesis of complex molecules to probe and understand intricate biological systems.
Applications in Chemical Biology Research
The strategic protection offered by myo-inositol 1,3,5-orthoformate has been extensively leveraged in chemical biology to create sophisticated tools for investigating cellular processes. By enabling precise modifications on the inositol (B14025) scaffold, researchers can synthesize analogs and probes that mimic or intercept natural signaling molecules.
Myo-inositol 1,3,5-orthoformate is a cornerstone for the synthesis of molecular probes designed to study cellular signaling. Inositol-containing molecules, such as phosphatidylinositol polyphosphates (PIPs) and inositol phosphates (InsPs), are critical secondary messengers that regulate a vast array of cellular functions, including cell growth, intracellular calcium release, and cytoskeleton assembly. osti.gov To visualize and track these pathways, researchers require modified versions of these signaling molecules that can be detected.
The orthoformate intermediate provides a robust platform for introducing "clickable" chemical handles, such as azides or alkynes, onto the inositol ring. osti.gov For instance, the synthesis of a clickable myo-inositol probe for the bioorthogonal labeling of phosphatidylinositol (PI) products begins with the protection of myo-inositol as its 1,3,5-orthoformate. osti.gov This allows for the selective modification of the remaining hydroxyl groups to append a reporter tag, which can then be used for fluorescence microscopy or mass spectrometry to track the biosynthesis and trafficking of PI lipids in cells. osti.gov
Furthermore, the orthoformate is instrumental in creating affinity probes to identify protein-inositol interactions. An affinity probe based on inositol hexakisphosphate (IP6) was synthesized from a myo-inositol derivative to study its interactome in a colon cancer cell line. researchgate.net Such probes, when immobilized, can capture and identify binding partners from cell extracts, revealing new insights into the biological networks regulated by inositol phosphates. researchgate.net The desymmetrization of myo-inositol 1,3,5-orthoformate is a key strategy for accessing chiral inositol phosphates, including the important secondary messenger myo-inositol 1,4,5-trisphosphate, which are then developed into probes. nih.gov
| Molecular Probe Type | Synthetic Precursor from Orthoformate | Application | Research Focus |
| Clickable myo-Inositol Probe | myo-Inositol 1,3,5-orthoformate | Bioorthogonal labeling of PI products in cells | Tracking lipid biosynthesis and trafficking |
| Inositol Hexakisphosphate (IP6) Affinity Probe | Derivatized myo-inositol analog | Systematic analysis of the IP6 interactome | Identifying protein-inositol binding partners |
| Chiral Inositol Phosphate (B84403) Probes | Desymmetrized myo-inositol 1,3,5-orthoformate | Investigating transmembrane signaling | Elucidating the roles of specific InsP isomers |
The metabolism of inositol phosphates is controlled by a complex network of kinases and phosphatases that add or remove phosphate groups. psu.edu Understanding the function and specificity of these enzymes is crucial, and synthetic chemical tools are indispensable for this purpose. Myo-inositol 1,3,5-orthoformate is a key starting material for the total synthesis of a wide range of inositol phosphates that can be used to study these enzymes. rsc.org
By using the orthoformate to selectively protect the 1, 3, and 5 positions, chemists can perform regioselective phosphorylations on the remaining hydroxyls to build nearly any desired inositol phosphate isomer. rsc.org This has enabled the first total synthesis of important natural metabolites like myo-inositol 1,3-bisphosphate and myo-inositol 1,3,4,5-tetrakisphosphate. rsc.org
Moreover, the orthoformate intermediate facilitates the creation of unnatural analogs that serve as powerful chemical tools. For example, the synthesis of 4-C-methyl derivatives of biologically active Ins(1,4,5)P3 and Ins(1,3,4,5)P4 was achieved using an orthobenzoate intermediate, a related orthoester strategy. psu.edu These modified inositols can act as inhibitors or substrate mimics to probe the active sites of enzymes like inositol monophosphatase (IMPase), which is involved in both the de novo synthesis of myo-inositol and the breakdown of signaling molecules. psu.edunih.govfrontiersin.org The development of such tools is essential for dissecting the complex and often interdependent signaling pathways in a non-clinical research setting. psu.eduuzh.ch
| Chemical Tool (Inositol Phosphate Analog) | Synthetic Strategy Involving Orthoformate | Enzyme/Pathway Studied | Research Application |
| myo-Inositol 2-phosphate | Selective alkylation and phosphorylation of orthoformate derivatives | Inositol Phosphate Metabolism | Substrate for phosphatases |
| myo-Inositol 4-phosphate | Selective alkylation and phosphorylation of orthoformate derivatives | Inositol Phosphate Metabolism | Substrate for kinases/phosphatases |
| myo-Inositol 1,3-bisphosphate | Total synthesis from orthoformate intermediate | Inositol Phosphate Kinases/Phosphatases | Elucidating metabolic pathways |
| myo-Inositol 1,3,4,5-tetrakisphosphate | Total synthesis from orthoformate intermediate | Inositol Polyphosphate Kinases | Studying higher order InsP signaling |
| 4-C-methyl-Ins(1,4,5)P3 | Synthesis via related orthobenzoate intermediate | Inositol Phosphate Kinases/Phosphatases | Probing enzyme-substrate specificity |
Glycobiology is the study of the structure, synthesis, and biology of glycans (sugars), which are involved in a myriad of biological processes. medchemexpress.com Glycosyl-inositols, where a carbohydrate is attached to an inositol, are an important class of these molecules. nih.gov The synthesis of these complex structures presents a significant chemical challenge due to the need for precise control over the regioselectivity of glycosylation on the inositol ring. nih.gov
Myo-inositol 1,3,5-orthoformate is a critical intermediate in this field because it allows for the differentiation of the inositol hydroxyl groups, directing glycosylation to specific positions. researchgate.net A prominent example is its use in the synthesis of phosphatidylinositol mannosides (PIMs), which are essential components of the cell envelope of Mycobacterium tuberculosis. researchgate.net The synthesis starts with the regioselective benzoylation of myo-inositol 1,3,5-orthoformate to produce a meso-4,6-diol. This key intermediate can then be selectively glycosylated at the O-6 and subsequently the O-2 positions to build the complex mannosylated structure of the PIMs. researchgate.net
This strategy of using the orthoformate to create selectively protected diols is a powerful method for the desymmetrization of the mesomyo-inositol scaffold, providing access to chiral building blocks required for the synthesis of higher-order glycoconjugates. researchgate.net The ability to construct these complex molecules is vital for research into the pathogenesis of diseases like tuberculosis and for the development of synthetic carbohydrate-based antigens. researchgate.netacs.org
| Complex Carbohydrate/Glycoconjugate | Role of Inositol Mono Orthoformate | Research Area |
| Phosphatidylinositol Mannosides (PIMs) | Precursor to meso-4,6-diol for regioselective mannosylation | Mycobacterium tuberculosis cell wall synthesis |
| Glycosyl-Inositols | Provides selectively protected intermediates for glycosylation | General Glycobiology, Synthesis of Natural Products |
| Chiral Inositol-Containing Glycoconjugates | Enables desymmetrization of meso-inositol for chiral synthesis | Synthesis of complex biological probes and antigens |
Advanced Analytical Methodologies for Inositol Mono Orthoformate and Its Complex Derivatives
Chromatographic Separations for Isomeric and Complex Mixtures
Chromatographic techniques are indispensable for the separation and analysis of inositol (B14025) mono orthoformate and its derivatives, especially given the prevalence of isomers and the complexity of biological and synthetic matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of inositol compounds. Various HPLC methods have been developed to tackle the challenges of separating structurally similar isomers and derivatives.
One established method for the identification and quantification of inositol isomers involves the use of a Hamilton HC-75 or Aminex HPX-87C column with a calcium or lead form cation-exchange resin. researchgate.net Elution with deionized water, followed by post-column addition of a strong base (e.g., NaOH) to increase the pH, facilitates highly sensitive detection using a pulsed amperometric detector (PAD), which is well-suited for polyhydroxylated compounds. researchgate.net For derivatives where inositol is linked via a phosphate (B84403) ester, acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) is required to liberate the inositol prior to analysis. researchgate.net
Reversed-phase HPLC, often coupled with pre-column derivatization, provides another powerful approach. For instance, inositol and other polyols can be derivatized with benzoyl chloride, and the resulting benzoylated derivatives are separated on a reversed-phase column and quantified by UV absorbance. nih.gov This method offers excellent resolution from other carbohydrates and contaminants. nih.gov Furthermore, HPLC is instrumental in monitoring the kinetics of chemical reactions involving inositol orthoformates, such as the migration of benzoyl groups in partially protected derivatives. core.ac.uk
Mixed-mode chromatography, utilizing columns like the Primesep S2, allows for the simultaneous separation of diverse analytes including myo-inositol without the need for a buffer in the mobile phase, using evaporative light scattering detection (ELSD) for quantification. sielc.com
Table 1: HPLC Methods for Inositol and Derivative Analysis
| Analytical Target | Column | Mobile Phase/Elution | Derivatization | Detector | Reference |
|---|---|---|---|---|---|
| Inositol Isomers | Aminex HPX-87C (Ca2+ form) | Deionized water, post-column NaOH addition | None | Pulsed Amperometric Detector (PAD) | researchgate.net |
| Glycerol and myo-Inositol | Reversed-phase | Gradient | Pre-column benzoylation | UV Absorbance (231 nm) | nih.gov |
| Lactic Acid, Taurine, and myo-Inositol | Primesep S2 (mixed-mode) | 80% Acetonitrile | None | Evaporative Light Scattering (ELSD) | sielc.com |
| myo-Inositol and Sorbitol | Waters Sugar Pak, followed by Waters µPorasil | Isocratic | p-Nitrobenzoate derivatives | UV Absorbance (254 nm) | capes.gov.brnih.gov |
Ion Chromatography for Inositol Phosphates
Inositol phosphates, which are key derivatives synthesized from inositol mono orthoformates, are effectively separated and quantified using ion chromatography (IC). High-performance ion chromatography (HPIC) is particularly powerful for resolving complex mixtures of inositol phosphate isomers. researchgate.net
A common approach utilizes anion-exchange columns, such as the CarboPac PA-100, with a gradient elution of a strong acid like HCl or nitric acid. mdpi.comspeciation.net Post-column derivatization, for example with an iron(III) solution, allows for UV-Vis detection of the resulting complexes. mdpi.com Alternatively, chemically suppressed conductivity detection can be employed, offering high sensitivity for various biologically important anions, including inositol mono-, bis-, and trisphosphates. nih.gov This method is capable of detecting picomole levels of these compounds. nih.gov
For enhanced specificity, especially in complex food and feed matrices, ion chromatography can be hyphenated with inductively coupled plasma optical emission spectrometry (IC-ICP-OES). speciation.net This setup allows for phosphorus-specific detection, eliminating the need for post-column derivatization and providing compound-independent calibration. speciation.net This technique has been shown to separate numerous inositol phosphate isomers within a single run. speciation.net
Table 2: Ion Chromatography Methods for Inositol Phosphate Analysis
| Analytical Target | Column | Elution | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| Inositol Phosphate Isomers | CarboPac PA-100 | Linear HCl gradient | Post-column complexation with Fe(III), UV (295 nm) | Separation of 35 inositol phosphates into 27 peaks. | mdpi.com |
| Biologically Important Anions | High-performance anion-exchange | Not specified | Chemically suppressed conductivity | Detection limits in the picomole range for inositol monophosphate. | nih.gov |
| Inositol Bis- to Hexakisphosphates | High-performance ion chromatography (HPIC) | Gradient or isocratic | UV after post-column reaction | Efficient, selective, and suitable for food and feces samples. | researchgate.net |
Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
While basic spectroscopic methods are used for routine identification, advanced techniques are crucial for detailed structural and conformational analysis of inositol mono orthoformate and its derivatives.
Dynamic NMR Spectroscopy for Conformational Studies
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of inositol orthoformates. researchgate.net The rigid, cage-like structure of the orthoformate moiety significantly influences the conformation of the inositol ring.
NMR studies have been instrumental in observing the intermediates formed during the acid hydrolysis of myo-inositol orthoesters. acs.orgnih.gov For instance, the acid hydrolysis of myo-inositol 1,3,5-orthoesters (excluding orthoformates) proceeds through a 1,2-bridged dioxolanylium ion intermediate, which has been directly observed by NMR spectroscopy. acs.orgnih.gov In the case of myo-inositol 1,3,5-orthoformate itself, NMR analysis after acid treatment in the presence of D₂O revealed a mixture of starting material and hydrolyzed products, allowing for the determination of product ratios. nih.govacs.org
Furthermore, two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to assign the complex proton and carbon signals and to determine the stereochemistry and conformation of newly synthesized derivatives. unimi.it For example, ¹H-NOESY was used to assess the conformation of a mixed ester of myo-inositol orthoacetate, revealing the proximity of aromatic groups. researchgate.net
X-ray Crystallography for Solid-State Conformation
Single-crystal X-ray crystallography provides definitive information about the solid-state conformation and intermolecular interactions of this compound derivatives. The crystal structure of 2-O-benzoyl-myo-inositol-1,3,5-orthoformate confirmed a conformation similar to the parent myo-inositol-1,3,5-orthoformate and revealed details about the hydrogen-bonding network that contributes to the crystal packing. iucr.org
Studies on racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate have identified two polymorphic forms (dimorphs), each with distinct crystal packing and hydrogen-bonding patterns. psu.edursc.org This highlights the influence of crystallization conditions on the solid-state structure. The difficulty in crystallizing some derivatives, which may exist as gums, and their stability in the crystalline versus amorphous state have also been investigated. psu.edursc.org The crystal structures of various other derivatives, such as di-O-benzoyl and di-O-acetyl-O-tosyl-myo-inositol orthoformates, have also been determined, providing insights into how different substituents affect the molecular conformation and solid-state assembly. iucr.orgresearchgate.netrsc.org
Table 3: Crystallographic Data for Selected this compound Derivatives
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
| 2-O-Benzoyl-myo-inositol-1,3,5-orthoformate | C₁₄H₁₄O₇ | Not specified | Not specified | Involves multiple hydrogen-bonding interactions. | iucr.org |
| Racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate (Form I) | C₁₄H₁₆O₆ | Orthorhombic | Pbca | Two independent molecules with differences in the 4-O-benzyl group torsion angle. | psu.edursc.org |
| Racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate (Form II) | C₁₄H₁₆O₆ | Monoclinic | P2₁/c | Different hydrogen bonding and molecular assembly compared to Form I. | psu.edursc.org |
Mass Spectrometry-Based Approaches for Quantification and Identification in Complex Systems
Mass spectrometry (MS) is a highly sensitive and specific technique for the identification and quantification of this compound and its derivatives, especially at low concentrations and within complex biological or food matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a method of choice for the quantitative analysis of inositol in challenging samples like infant formula. nih.gov By using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions can be monitored, providing high selectivity and low limits of detection and quantification. nih.gov
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. unimi.it It is also invaluable in studies involving isotopically labeled compounds. For example, HRMS has been used to track the incorporation of deuterium (B1214612) into inositol derivatives, confirming that no change in the deuterium content occurred during synthetic steps. rsc.orgrsc.org Fast Atom Bombardment (FAB) mass spectrometry has also been utilized to characterize various regioisomers of protected inositol derivatives. core.ac.uk The development of azide-tagged myo-inositol precursors enables the use of click chemistry for enrichment, followed by mass spectrometry for the identification and quantification of inositol-containing products in biological systems. tennessee.edu
Table 4: Mass Spectrometry Applications for Inositol Orthoformate and Derivatives
| Technique | Application | Sample Type/Matrix | Key Findings | Reference |
|---|---|---|---|---|
| LC-MS/MS | Quantification of myo-inositol | Infant formula | Developed a validated method for trace component analysis. | nih.gov |
| HRMS | Confirmation of molecular formula | Synthesized ketones from inositol derivatives | Confirmed the complete deprotection of ketone products. | unimi.it |
| HRMS | Tracking of isotopic labels | Deuterium-labeled inositol orthoformate derivatives | Confirmed the percentage of deuterium incorporation. | rsc.orgrsc.org |
| FAB-MS | Characterization of regioisomers | Protected myo-inositol tribenzoates | Full characterization of 12 different regioisomers. | core.ac.uk |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of inositol derivatives, offering high sensitivity and selectivity. mdpi.com The development of a robust LC-MS/MS method for this compound and its complex derivatives involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. While specific methods for this compound are not extensively documented, the principles of method development can be extrapolated from studies on related inositol compounds. nih.govnih.gov
Chromatographic Separation:
The choice of chromatographic mode is critical for the effective separation of inositol orthoformates from complex matrices. Given the polar nature of these compounds, hydrophilic interaction liquid chromatography (HILIC) is often a suitable approach, providing good retention and separation of polar analytes. mdpi.com Reversed-phase chromatography with ion-pairing agents has also been successfully employed for the analysis of inositol phosphates and could be adapted for orthoformate derivatives. nih.gov
Key parameters that require optimization include:
Column Chemistry: A variety of stationary phases can be used, with amide-based or silica-based HILIC columns being common choices for polar compounds.
Mobile Phase Composition: A typical mobile phase for HILIC consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). The gradient elution profile, starting with a high organic content and gradually increasing the aqueous portion, needs to be finely tuned to achieve optimal separation.
Flow Rate and Column Temperature: These parameters are adjusted to improve peak shape and resolution while maintaining reasonable analysis times.
Mass Spectrometric Detection:
Tandem mass spectrometry (MS/MS) provides the necessary specificity for the unambiguous identification and quantification of this compound. Electrospray ionization (ESI) is the most common ionization technique for these molecules, typically operated in negative ion mode for phosphorylated inositols, though positive ion mode may also be applicable depending on the specific derivative. mdpi.comnih.gov
The development of the MS/MS method focuses on:
Precursor Ion Selection: In full scan mode, the deprotonated molecule [M-H]⁻ or a suitable adduct ion is identified as the precursor ion for fragmentation.
Collision-Induced Dissociation (CID): The precursor ion is subjected to CID to generate characteristic product ions. The fragmentation pattern provides structural information and is unique to the analyte. For inositol phosphates, a common fragmentation pathway involves the loss of phosphate groups. nih.govnih.gov For this compound, fragmentation would likely involve the cleavage of the orthoformate ring and subsequent losses from the inositol core.
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. This highly selective technique significantly reduces background noise and improves the signal-to-noise ratio, leading to lower limits of detection and quantification.
A summary of typical LC-MS/MS parameters that would be developed for the analysis of this compound is presented in the interactive table below.
Interactive Data Table: Hypothetical Optimized LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Column | HILIC Amide, 2.1 x 100 mm, 1.7 µm | Provides good retention and separation for polar analytes like inositol derivatives. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Aqueous component of the mobile phase with a suitable buffer for ESI. |
| Mobile Phase B | Acetonitrile | Organic component for HILIC separation. |
| Gradient | 95% B to 50% B over 10 min | A gradient is necessary to elute the polar analytes from the HILIC column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A standard injection volume for LC-MS/MS analysis. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative | Often provides better sensitivity for hydroxylated compounds. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ionization. |
| Source Temperature | 150 °C | A standard source temperature to aid in desolvation. |
| Desolvation Temperature | 400 °C | Ensures complete desolvation of the analyte ions. |
| Cone Gas Flow | 50 L/hr | Assists in the desolvation process. |
| Desolvation Gas Flow | 800 L/hr | High flow rate to efficiently remove solvent. |
| MRM Transition (Hypothetical) | e.g., m/z 191 -> 113 | A plausible fragmentation pathway for this compound, monitoring a specific precursor to product ion transition for quantification. |
Application of Stable Isotope Labeling for Quantitative Analysis
Stable isotope labeling is a powerful technique for achieving high accuracy and precision in quantitative mass spectrometry. nih.gov This approach involves the use of an internal standard that is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). wikipedia.org
For the quantitative analysis of this compound, a stable isotope-labeled version, such as deuterated or ¹³C-labeled this compound, serves as the ideal internal standard. The synthesis of deuterated myo-inositol has been reported, which can then be converted to the corresponding deuterated inositol orthoformate. rsc.org
The workflow for quantitative analysis using stable isotope labeling is as follows:
Synthesis of the Stable Isotope-Labeled Internal Standard: A known quantity of the stable isotope-labeled internal standard is synthesized with a high degree of isotopic enrichment. For example, D₆-myo-inositol can be synthesized and subsequently converted to D₆-inositol mono orthoformate. rsc.org
Spiking the Sample: A precise amount of the stable isotope-labeled internal standard is added to the sample at the earliest stage of sample preparation.
Sample Preparation: The sample is then subjected to the necessary extraction and purification steps. A key advantage of this method is that any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS. The analyte and the internal standard co-elute from the chromatographic column but are distinguished by the mass spectrometer based on their different masses.
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.
The use of a stable isotope-labeled internal standard effectively corrects for variations in sample recovery, matrix effects, and instrument response, leading to highly reliable quantitative results. nih.gov
Research Findings:
While direct quantitative studies on this compound are limited, research on related compounds demonstrates the utility of this approach. For instance, studies on inositol phosphates have successfully employed stable isotope dilution mass spectrometry for their quantification in biological samples. nih.gov The synthesis of deuterated PtdInsP derivatives, which involves the preparation of deuterated inositol orthoformate as an intermediate, highlights the feasibility of producing the necessary internal standards for such analyses. rsc.org
Interactive Data Table: Example Data for a Calibration Curve Using Stable Isotope Dilution for this compound Quantification
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|---|
| 1 | 50 | 1,020 | 50,500 | 0.020 |
| 5 | 50 | 5,150 | 50,800 | 0.101 |
| 10 | 50 | 10,300 | 50,650 | 0.203 |
| 50 | 50 | 50,800 | 50,750 | 1.001 |
| 100 | 50 | 101,500 | 50,700 | 2.002 |
| 250 | 50 | 252,000 | 50,400 | 5.000 |
| 500 | 50 | 505,000 | 50,500 | 10.000 |
Future Research Directions
Development of Novel Stereoselective Transformations
The stereochemistry of inositol (B14025) derivatives is crucial for their biological activity. While significant progress has been made, the development of new and more efficient stereoselective transformations involving inositol mono orthoformate remains a primary focus. Future research will likely concentrate on:
Catalytic Asymmetric Reactions: Exploring new chiral catalysts and ligands to achieve higher enantioselectivity in reactions involving the desymmetrization of myo-inositol mono orthoformate. researchgate.net This includes the use of proline-based chiral anhydrides and metal triflates to selectively acylate enantiotopic hydroxyl groups. researchgate.net
Enzyme-Catalyzed Processes: Harnessing the high stereoselectivity of enzymes, such as lipases, for the kinetic resolution of this compound precursors. acs.org Continuous flow reactor technologies could be integrated to improve the efficiency and scalability of these enzymatic resolutions. acs.orgresearchgate.net
Substrate Control: Investigating how different protecting groups on the this compound scaffold can influence the stereochemical outcome of subsequent reactions. This includes directing reactions to specific hydroxyl groups based on their axial or equatorial positions. cdnsciencepub.com
Exploration of New Applications in Synthetic Organic Chemistry
The utility of this compound as a synthetic building block is far from fully realized. Future work will likely expand its application in the synthesis of a broader range of complex molecules. Key areas of exploration include:
Natural Product Synthesis: Employing this compound as a key starting material for the total synthesis of novel and structurally complex natural products beyond the well-trodden path of inositol phosphates. researchgate.net
Glycosylation Reactions: Further investigating the use of this compound as an acceptor in glycosylation reactions to synthesize a wider variety of glycosyl inositols. nih.gov This could lead to the discovery of new substrates for enzymes like inositol dehydrogenase. nih.gov
Synthesis of Inositol Analogues: Developing synthetic routes from this compound to access "other" inositol isomers, such as scyllo- and chiro-inositol, which have shown promise in various therapeutic areas. nih.gov
Integration with Flow Chemistry and Automated Synthesis
To meet the growing demand for inositol-based compounds for biological screening and materials science, more efficient and automated synthetic methods are needed. The integration of flow chemistry presents a significant opportunity.
Continuous Flow Synthesis: Developing continuous flow processes for the preparation of this compound and its derivatives. researchgate.net This approach offers potential advantages in terms of safety, scalability, and product consistency.
Automated Platforms: Combining flow chemistry with automated reaction optimization and purification systems to accelerate the discovery and synthesis of new inositol-based molecules. This would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries.
Computational Design of Advanced this compound Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern synthetic chemistry. Applying these methods to this compound chemistry could lead to significant breakthroughs.
Predictive Modeling: Using computational models to predict the reactivity and selectivity of different this compound derivatives in various chemical transformations. This can help in the rational design of synthetic routes and the selection of optimal protecting groups. unimi.it
Design of Novel Probes and Inhibitors: Employing in silico design to create novel this compound-derived molecules with specific biological targets. ox.ac.uk This includes the design of affinity-based probes for studying protein-inositol interactions and the development of potent enzyme inhibitors. pnas.orgmdpi.com
Understanding Reaction Mechanisms: Utilizing computational studies to gain a deeper understanding of the mechanisms of key reactions involving inositol mono orthoformates, such as regioselective orthoester opening. unimi.itacs.org
Further Elucidation of Biochemical Pathway Interrogations Using Synthetic Probes
Synthetic probes derived from this compound are invaluable tools for studying complex biological processes. Future research will focus on developing more sophisticated probes to unravel the intricacies of inositol-related biochemical pathways.
Metabolic Labeling: Designing and synthesizing clickable myo-inositol probes derived from this compound for the metabolic labeling and tracking of phosphatidylinositol (PI) lipids and other inositol-containing molecules in living cells. nih.govacs.orgnih.gov
Affinity-Based Proteomics: Developing new affinity reagents based on this compound to identify and characterize novel protein binding partners of inositol phosphates and pyrophosphates. pnas.org
Probing Enzyme Activity: Synthesizing modified inositol derivatives to serve as substrates or inhibitors for specific enzymes involved in inositol metabolism, thereby allowing for a detailed investigation of their function and regulation. pnas.org
The continued exploration of these research directions will undoubtedly lead to a deeper understanding of the chemistry and biology of inositols, paving the way for new discoveries in medicine and materials science.
Q & A
Q. What are the established synthetic routes for inositol mono orthoformate, and how are its structural features confirmed experimentally?
this compound is synthesized via acid-catalyzed orthoester formation using myo-inositol and formic acid derivatives. Key steps include controlled reaction conditions (e.g., 105°C for 7 days) to minimize side reactions . Structural confirmation relies on single-crystal X-ray diffraction for unambiguous stereochemical assignment and mass spectrometry to verify molecular weight and isotopic purity (e.g., 89% D6 incorporation in deuterated analogs) . Challenges include low yields due to incomplete conformational flipping of the inositol ring, necessitating recycling of unreacted starting materials .
Q. How does this compound serve as a precursor for other inositol isomers?
The compound is a versatile intermediate for generating scyllo-inositol derivatives. For example, selective benzoylation and tosylation of myo-inositol orthoformate enable stepwise protection/deprotection to access scyllo-inositol via Swern oxidation and sodium borohydride reduction, achieving >90% yields in optimized conditions . This methodology avoids chromatographic purification, making it scalable for synthetic biology applications .
Advanced Research Questions
Q. What mechanistic insights explain the reduced reaction efficiency in deuterated this compound synthesis?
Kinetic isotope effects (KIEs) arise from shorter C–D bonds in deuterated myo-inositol, increasing the energy barrier for conformational flipping required for orthoformate formation. This results in slower reaction rates (e.g., 31% yield for D6-inositol orthoformate vs. higher yields for protonated analogs) and necessitates prolonged reaction times . Mass spectrometry confirms minimal deuterium loss (<1% D5), ruling out side reactions as the primary yield-limiting factor .
Q. How can ring-closing metathesis (RCM) be applied to functionalize this compound derivatives?
RCM of 4,6-diallyl-myo-inositol orthoformate demonstrates its utility in generating cyclopolymers, a model for bioactive compound synthesis. The reaction requires Grubbs catalysts and inert conditions to preserve stereochemical integrity. Key challenges include avoiding epimerization at reactive hydroxyl sites, addressed by pre-protection with benzoyl or tosyl groups . Post-RCM characterization involves <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity and HRMS for polymer mass analysis .
Q. What strategies improve conformational stability during this compound-mediated synthesis?
Steric hindrance from bulky protecting groups (e.g., benzoyl) stabilizes the chair conformation of the inositol ring, minimizing undesired ring puckering. Computational modeling (DFT) predicts energy barriers for conformational flips, guiding the selection of substituents. Experimental validation via variable-temperature NMR tracks dynamic equilibria, identifying optimal protection schemes .
Methodological Considerations
Q. How should isotopic labeling studies of this compound be designed to ensure reproducibility?
- Deuterium Incorporation : Use D6-myo-inositol with ≥98% isotopic purity to minimize batch variability.
- Reaction Monitoring : Track reaction progress via <sup>19</sup>F NMR (for fluorinated analogs) or LC-MS to detect intermediates .
- Yield Optimization : Employ iterative recycling of unreacted starting materials (e.g., 45% recovery in deuterated syntheses) .
Q. What analytical workflows are critical for characterizing this compound derivatives?
Data Interpretation and Contradictions
Q. How can conflicting reports on orthoformate stability be reconciled?
Discrepancies in thermal stability (e.g., decomposition at 105°C vs. stability in refluxing toluene) may arise from solvent effects or trace acid impurities. Controlled studies using anhydrous conditions and inert atmospheres are recommended to standardize protocols .
Q. Why do some synthetic routes fail to achieve high enantiomeric excess (ee) for phosphorylated derivatives?
Non-enzymatic phosphorylation of this compound often results in racemic mixtures due to poor stereocontrol. Enzymatic methods (e.g., Lipozyme TL-IM®) improve ee (>95%) by leveraging substrate-specific binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
